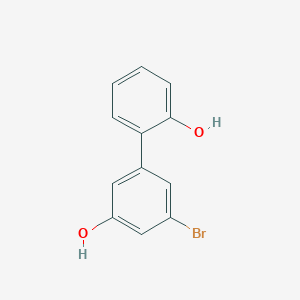

3-Bromo-5-(2-hydroxyphenyl)phenol

説明

3-Bromo-5-(2-hydroxyphenyl)phenol is a brominated phenolic compound characterized by a central phenol ring substituted with a bromine atom at position 3 and a 2-hydroxyphenyl group at position 3.

特性

IUPAC Name |

3-bromo-5-(2-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWNPOJXWRWQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Br)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50686353 | |

| Record name | 5'-Bromo[1,1'-biphenyl]-2,3'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262003-36-0 | |

| Record name | 5'-Bromo[1,1'-biphenyl]-2,3'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-hydroxyphenyl)phenol can be achieved through various methods, including:

Electrophilic Halogenation: This involves the bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of 3-Bromo-5-(2-hydroxyphenyl)phenol often involves large-scale electrophilic halogenation due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

化学反応の分析

Types of Reactions:

Oxidation: 3-Bromo-5-(2-hydroxyphenyl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated phenol.

Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: De-brominated phenols.

Substitution: Amino or thiol-substituted phenols.

科学的研究の応用

Chemistry: 3-Bromo-5-(2-hydroxyphenyl)phenol is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds. It is also used in the development of new catalysts and ligands for various chemical reactions .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been shown to inhibit certain enzymes, making it a valuable tool in biochemical assays .

Medicine: It is being investigated for its anti-inflammatory and anti-tumor properties .

Industry: In the industrial sector, 3-Bromo-5-(2-hydroxyphenyl)phenol is used in the production of polymers, adhesives, and coatings. Its brominated structure imparts flame-retardant properties, making it useful in the manufacture of flame-resistant materials .

作用機序

The mechanism of action of 3-Bromo-5-(2-hydroxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups allow it to form hydrogen bonds with active sites on enzymes, leading to inhibition of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural and molecular differences between 3-Bromo-5-(2-hydroxyphenyl)phenol and its analogs:

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., CF3 in 5-Bromo-2-(trifluoromethyl)phenol) increase acidity (lower pKa) compared to electron-donating groups (e.g., dimethylamino in 3-Bromo-5-(dimethylamino)phenol) .

- Biological Relevance: Bromophenols with hydroxymethyl or diol substituents (e.g., 3-Bromo-5-(hydroxymethyl)phenol) are identified in marine algae, suggesting ecological roles as antioxidants or antifouling agents .

Physicochemical and Functional Differences

- Solubility: The 2-hydroxyphenyl group in the target compound likely improves water solubility compared to non-polar analogs like 3-Bromo-5-phenylphenol but reduces it compared to ionic derivatives (e.g., sulfonated bromophenols) .

- Thermal Stability: Bromophenols with bulky substituents (e.g., trifluoromethyl groups) exhibit higher thermal stability due to steric hindrance and strong C-F bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。